molecular formula C15H15N B3232066 N-Methyl-2-(1-phenylvinyl)aniline CAS No. 133363-43-6

N-Methyl-2-(1-phenylvinyl)aniline

Cat. No.: B3232066
CAS No.: 133363-43-6
M. Wt: 209.29 g/mol
InChI Key: NLMRMBVFGXQXOC-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-phenylvinyl)aniline is an organic compound with the molecular formula C15H15N . It is a derivative of aniline, which is an important model system for biological chromophores .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylvinyl group attached to the second carbon of an aniline ring, with a methyl group attached to the nitrogen . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Visible-light-induced Reactions

N-Methyl-N-((trimethylsilyl)methyl)aniline, a related compound, has been employed in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This process leads to the formation of aminomethyl radical addition products and tricyclic compounds, which have potential applications in organic synthesis (Lenhart & Bach, 2014).

Palladium-Catalyzed Annulation

An efficient palladium-catalyzed annulation of anilines with bromoalkynes for the synthesis of 2-phenylindoles has been described. This method is notable for its excellent regio- and stereoselectivities and good functional group tolerance, suggesting potential applications in the construction of biologically active compounds (Zeng et al., 2023).

Catalysis in Suzuki-Miyaura C-C Coupling

2-(Methylthio)aniline, another related compound, has been used to form a complex with palladium(II), serving as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This approach is noteworthy for its high efficiency and environmental friendliness (Rao et al., 2014).

Methyl N-phenyl Carbamate Synthesis

Methyl N-phenyl carbamate has been synthesized from aniline using methyl formate, representing a green and efficient carbonylating agent. This approach offers a more efficient alternative to the conventional CO/CH3 OH route (Yalfani et al., 2015).

Safety and Hazards

N-Methyl-2-(1-phenylvinyl)aniline is likely to be hazardous, similar to other aniline derivatives. Anilines are generally toxic and can cause damage to the central nervous system, liver, and kidneys . They are also flammable and can cause serious eye damage . Proper safety measures should be taken when handling this compound.

Properties

IUPAC Name

N-methyl-2-(1-phenylethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-11,16H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRMBVFGXQXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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